molecular formula C10H12BrNO3 B1399919 Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate CAS No. 1339616-02-2

Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate

Cat. No.: B1399919
CAS No.: 1339616-02-2
M. Wt: 274.11 g/mol
InChI Key: KEPNEYZQXQWDLY-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate is an organobromine compound featuring a pyridine ring substituted with a bromine atom at the 5-position and an ethyl propanoate group linked via an ether bond at the 3-position. Its bromine substituent may enhance bioactivity by influencing electron distribution and steric interactions, though specific data on its efficacy or toxicity are absent in the evidence.

Properties

IUPAC Name

ethyl 2-(5-bromopyridin-3-yl)oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-3-14-10(13)7(2)15-9-4-8(11)5-12-6-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNEYZQXQWDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate typically involves the reaction of 5-bromopyridin-3-ol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in various binding interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations contribute to the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : Bromine in the target compound may confer distinct electronic and steric properties compared to chlorine or trifluoromethyl groups in analogs. Halogens generally enhance lipophilicity and binding affinity to biological targets .
  • Ester Group: Ethyl esters (target compound, fenoxaprop) balance solubility and metabolic stability. Methyl esters (haloxyfop) may exhibit faster hydrolysis, while propargyl esters (clodinafop-propargyl) enhance systemic translocation in plants .

Physical and Spectroscopic Properties

  • Melting Points: Methyl ester analogs (e.g., methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate) exhibit decomposition at 163°C, indicating thermal instability common to such esters .
  • NMR Data: this compound would likely show distinct ¹H/¹³C NMR signals for the bromopyridine moiety (δ ~8.5 ppm for aromatic protons) and ethyl ester group (δ ~1.3 ppm for CH₃), comparable to analogs in and .

Biological Activity

Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate is a chemical compound that exhibits potential biological activity due to its unique structural features, particularly the presence of a brominated pyridine moiety. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound contains an ethyl ester linked to a brominated pyridine, which enhances its lipophilicity and may improve its ability to penetrate biological membranes. The molecular formula for this compound is C12_{12}H12_{12}BrN1_{1}O3_{3}, indicating the presence of bromine, which is known to influence biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that compounds with brominated pyridine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them candidates for further exploration in antibiotic development .

Anticancer Potential

This compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation, potentially making it a candidate for cancer therapeutics. The mechanism of action is not fully understood; however, the compound's ability to bind to specific receptors and inhibit enzyme activity is under investigation .

While there is no definitive mechanism of action established for this compound, studies suggest that its bromine substituent may enhance interactions with biological targets. This could involve enzyme inhibition or receptor binding, which warrants further investigation to elucidate the precise pathways involved .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(pyridin-3-yloxy)propanoateContains a pyridine moiety without brominationLacks halogen substituents, potentially less reactive
Ethyl 2-(5-chloropyridin-3-yloxy)propanoateSimilar structure but has chlorine instead of bromineChlorine may influence biological activity differently
Ethyl 3-(pyridin-2-yloxy)propanoateDifferent position of the pyridine ringMay exhibit different reactivity patterns

The presence of the brominated structure in this compound significantly influences its chemical reactivity and biological activity compared to these derivatives .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Studies : In vitro tests have shown that this compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.
  • Anticancer Activity : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. The IC50 values were reported in the micromolar range, suggesting substantial potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate
Reactant of Route 2
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Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate

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